molecular formula C10H10ClFN2 B2682777 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride CAS No. 1909313-70-7

4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride

Cat. No.: B2682777
CAS No.: 1909313-70-7
M. Wt: 212.65
InChI Key: SYPSLRNPHOBSFR-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)methyl]-1H-imidazole hydrochloride is an imidazole-derived compound featuring a 3-fluorophenylmethyl group substituted at the 1-position of the imidazole ring, with a hydrochloride salt enhancing its solubility. The fluorine atom at the phenyl ring’s 3-position likely enhances electronegativity, influencing molecular interactions and bioavailability .

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2.ClH/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10;/h1-4,6-7H,5H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPSLRNPHOBSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=CN=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909313-70-7
Record name 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride
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Preparation Methods

The synthesis of 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with imidazole in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Therapeutic Applications

A. Anticancer Activity

One of the significant applications of 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride is its potential as an anticancer agent. Research has indicated that imidazole derivatives exhibit inhibitory effects on various cancer cell lines. For instance, compounds structurally related to 4-[(3-fluorophenyl)methyl]-1H-imidazole have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and tumor growth. IDO inhibitors have shown promise in enhancing the efficacy of cancer immunotherapies by reversing immune tolerance in tumors .

B. Aldosterone Synthase Inhibition

The compound also serves as a potential aldosterone synthase inhibitor. Aldosterone plays a crucial role in various cardiovascular diseases, including hypertension and heart failure. Inhibitors of aldosterone biosynthesis can be beneficial in treating conditions such as hyperaldosteronism and cardiac remodeling following myocardial infarction . The mechanism involves the selective inhibition of CYP11B2, the enzyme responsible for aldosterone production, which can lead to improved cardiovascular outcomes.

Table 1: Summary of Research Findings on 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride

StudyFocusFindings
IDO InhibitionDemonstrated enhanced potency in inhibiting IDO compared to traditional inhibitors; showed potential for cancer treatment.
Cardiovascular DiseasesIdentified as a selective CYP11B2 inhibitor; potential therapeutic benefits in managing hypertension and heart failure.
Prostate CancerInvestigated noncompetitive androgen receptor inhibition; suggested role in treating castration-resistant prostate cancer.

Mechanism of Action

The mechanism of action of 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares key features of 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride with related compounds:

Compound Name Core Structure Substituents Pharmacological Use Synthesis Method Solubility
4-[(3-Fluorophenyl)methyl]-1H-imidazole HCl Imidazole 3-Fluorophenylmethyl (1-position) Under investigation Condensation reaction* Water-soluble (HCl salt)
Detomidine () Imidazole 2,3-Dimethylphenylmethyl (1-position) Sedative (veterinary) Not specified Soluble in water, ethanol
[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine HCl () Imidazole 3-Fluorobenzyl (1-position), methanamine (4-position) Lab use Not specified Water-soluble (HCl salt)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole () Benzimidazole 4-Fluorophenyl (2-position) Metabolic stability studies Condensation with diamine Organic solvents (e.g., dichloromethane)
SB 202190 monohydrochloride hydrate () Imidazole 4-Fluorophenyl, pyridinyl, hydroxyphenyl Kinase inhibitor (p38 MAPK) Multi-step synthesis DMSO or glucose solutions

*Inferred from analogous synthesis routes in and .

Key Findings from Comparative Analysis

Substituent Position and Pharmacological Activity
  • 3-Fluorophenyl vs. 4-Fluorophenyl : The target compound’s 3-fluorophenyl group may confer distinct electronic and steric effects compared to 4-fluorophenyl analogs (e.g., ). For instance, 4-fluorophenyl-substituted benzimidazoles exhibit metabolic stability, while kinase inhibitors like SB 202190 leverage 4-fluorophenyl groups for target binding .
  • Imidazole vs.
Solubility and Formulation
  • Hydrochloride salts (e.g., target compound, ) improve water solubility, critical for in vitro assays and parenteral formulations. Detomidine’s solubility in ethanol and water aligns with its use in injectable solutions .
  • Compounds like SB 202190 () require DMSO for in vitro studies, highlighting formulation challenges for less polar analogs.

Biological Activity

4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride can be represented as follows:

  • IUPAC Name : 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride
  • Molecular Formula : C10H10ClFN2
  • Molecular Weight : 216.65 g/mol

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundActivityTarget Bacteria
4-[(3-fluorophenyl)methyl]-1H-imidazoleModerateStaphylococcus aureus, Escherichia coli
Other Imidazole DerivativesVariablePseudomonas aeruginosa, Bacillus subtilis

The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Enzyme Inhibition

One of the notable biological activities of imidazole derivatives is their role as enzyme inhibitors. Specifically, studies have highlighted the compound's potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression.

In a systematic study of phenyl-imidazole derivatives, it was found that modifications to the imidazole structure could enhance binding affinity to IDO, suggesting that 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride could be optimized for improved potency against this target .

The mechanism by which 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride exerts its biological effects involves several pathways:

  • Enzyme Binding : The imidazole ring can coordinate with metal ions in enzyme active sites, particularly in heme-containing enzymes like IDO.
  • Membrane Disruption : The hydrophobic phenyl group can integrate into lipid bilayers, leading to increased permeability and cell lysis in susceptible bacteria.
  • Receptor Modulation : Similar compounds have shown potential as positive allosteric modulators (PAMs) for GABA-A receptors, indicating a broader pharmacological profile .

Case Studies

Several studies have reported on the biological activity of imidazole derivatives akin to 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride:

  • Study on Antimicrobial Efficacy : A study demonstrated that a related imidazole derivative exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
  • IDO Inhibition : Another research effort focused on optimizing imidazole derivatives for IDO inhibition, revealing that structural modifications significantly enhanced potency compared to baseline compounds .

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